molecular formula C10H21N3O B15256698 2-(4-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide CAS No. 926247-35-0

2-(4-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide

Cat. No.: B15256698
CAS No.: 926247-35-0
M. Wt: 199.29 g/mol
InChI Key: PESYFYBICDURCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with an amino group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide typically involves the reaction of 4-aminopiperidine with isopropyl chloroacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to further purification and crystallization to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as solvent extraction, distillation, and recrystallization to ensure high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(4-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular metabolism and function.

Comparison with Similar Compounds

Similar Compounds

    4-aminopiperidine: A precursor in the synthesis of 2-(4-aminopiperidin-1-yl)-N-(propan-2-yl)acetamide.

    N-(propan-2-yl)acetamide: Another related compound with similar structural features.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

926247-35-0

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-propan-2-ylacetamide

InChI

InChI=1S/C10H21N3O/c1-8(2)12-10(14)7-13-5-3-9(11)4-6-13/h8-9H,3-7,11H2,1-2H3,(H,12,14)

InChI Key

PESYFYBICDURCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1CCC(CC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.